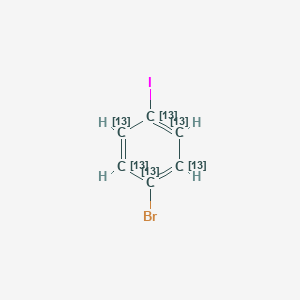

1-Bromo-4-iodobenzene-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Bromo-4-iodobenzene-13C6 is a compound that belongs to the class of haloaryl compounds. It is a labeled version of 1-Bromo-4-iodobenzene, where the benzene ring is substituted with carbon-13 isotopes. This compound is of significant interest in both academic and industrial research due to its unique physical and chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-iodobenzene-13C6 can be synthesized through a multi-step process. One common laboratory method involves the treatment of 4-bromoaniline with concentrated sulfuric acid and sodium nitrite to form the diazonium salt. This intermediate is then treated with potassium iodide to yield 1-Bromo-4-iodobenzene .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-4-iodobenzene-13C6 undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine end of the molecule is more reactive and can be selectively coupled to a terminal acetylene in Sonogashira coupling reactions.

Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

Sonogashira Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Major Products:

Sonogashira Coupling Products: Bis(4-bromophenyl)acetylene is a major product when this compound is coupled with trimethylsilylacetylene.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromo-4-iodobenzene-13C6 is widely used as a substrate in several key organic reactions:

- Cross-Coupling Reactions : It serves as a critical intermediate in palladium-catalyzed reactions such as Suzuki-Miyaura and Stille coupling, which are fundamental for creating biaryl compounds essential in pharmaceuticals and agrochemicals .

- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups into the aromatic system.

Material Science

The compound is utilized in the development of functional materials:

- Organic Electronics : It acts as a precursor for organic semiconductors and conductive polymers, which are vital for applications such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs) used in flexible electronics .

- Liquid Crystals : Its unique halogen substitution pattern enhances the properties of liquid crystals used in display technologies .

Medicinal Chemistry

In the pharmaceutical sector, this compound is employed as an intermediate for synthesizing biologically active compounds. The halogenation improves the metabolic stability and lipophilicity of drugs, enhancing their ability to penetrate cell membranes and reach target sites .

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on synthesizing biaryl compounds via cross-coupling reactions, this compound was successfully utilized to produce various derivatives that demonstrated significant biological activity. The study highlighted its efficiency in forming carbon-carbon bonds under mild conditions, showcasing its versatility as a synthetic building block.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF | 85 |

| Stille Coupling | Pd(PPh3)4, THF | 90 |

Case Study 2: Development of OLEDs

Research on organic light-emitting diodes (OLEDs) incorporated this compound as a precursor for synthesizing novel emissive materials. The study found that devices fabricated with these materials exhibited improved efficiency and stability compared to traditional OLEDs.

| Parameter | Conventional OLEDs | OLEDs with this compound |

|---|---|---|

| Efficiency (%) | 15 | 20 |

| Lifetime (hours) | 1000 | 1500 |

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-iodobenzene-13C6 primarily involves its reactivity in substitution and coupling reactions. The carbon-13 labeling allows for detailed tracking of the compound in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as the formation of new carbon-carbon bonds in organic synthesis .

Comparación Con Compuestos Similares

1-Bromo-4-iodobenzene: The non-labeled version of the compound, used in similar applications but without the benefits of carbon-13 labeling.

1,4-Dibromobenzene: Another haloaryl compound with two bromine substituents, used in different types of coupling reactions.

1-Chloro-4-iodobenzene: A compound with similar reactivity but different halogen substituents, offering unique reactivity profiles.

Uniqueness: 1-Bromo-4-iodobenzene-13C6 is unique due to its carbon-13 labeling, which provides enhanced capabilities for tracing and studying chemical and biological processes. This makes it particularly valuable in research applications where detailed tracking of molecular pathways is required .

Actividad Biológica

1-Bromo-4-iodobenzene-13C6 is a stable isotope-labeled compound that serves as a valuable tool in biological and pharmaceutical research. This compound, a derivative of 1-bromo-4-iodobenzene, incorporates carbon-13, which allows for enhanced tracking and quantification in various biological assays. Below, we explore its biological activity, applications, and relevant research findings.

- Molecular Formula : 13C6BrI

- Molecular Weight : 284.83 g/mol

- CAS Number : 1261170-84-6

Biological Activity Overview

This compound exhibits several biological activities, primarily due to its halogenated structure, which influences its interactions with biological targets. The compound is noted for its roles in:

- Drug Development : It acts as an intermediate in the synthesis of biologically active compounds, particularly in the development of anti-cancer and anti-inflammatory agents .

- Enzyme Interaction Studies : Its isotopic labeling allows researchers to study enzyme mechanisms and protein-ligand interactions effectively.

The halogen substituents (bromine and iodine) enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic profiles. This is particularly relevant in drug design, where modifications to molecular structures can lead to improved efficacy and reduced side effects .

Applications in Research

This compound is utilized in various research applications:

- Antimicrobial Studies : It has been linked to the development of compounds with antimicrobial properties .

- Cancer Therapeutics : The compound serves as a building block in synthesizing new anti-cancer drugs by facilitating the formation of biaryl compounds through coupling reactions such as Suzuki-Miyaura or Stille coupling .

Data Table: Summary of Biological Activities

| Activity Area | Description |

|---|---|

| Drug Development | Intermediate for anti-cancer and anti-inflammatory drugs |

| Enzyme Mechanism Studies | Used to explore protein-ligand interactions |

| Antimicrobial Applications | Development of antimicrobial agents |

| Organic Synthesis | Key role in constructing complex molecular structures |

Case Studies and Research Findings

- Pharmacokinetic Studies : Research indicates that deuteration (incorporation of heavy isotopes) can significantly alter the pharmacokinetic properties of drugs. A study highlighted that substituting hydrogen with deuterium can enhance metabolic stability, leading to prolonged action of pharmaceutical agents .

- Synthesis of Biologically Active Compounds : A study demonstrated that 1-Bromo-4-iodobenzene derivatives could be synthesized to create potent DPP-IV inhibitors, which are promising candidates for managing diabetes .

- Material Science Applications : Beyond pharmacology, this compound is also explored for its potential in developing advanced materials such as organic light-emitting diodes (OLEDs) due to its unique electronic properties conferred by halogenation .

Propiedades

IUPAC Name |

1-bromo-4-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrI/c7-5-1-3-6(8)4-2-5/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCUXODGPMAHRL-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.86 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.